
THORIN SODIUM
Overview
Description
Thorin Sodium (disodium salt of l-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid) is a metallochromic indicator widely used in analytical chemistry for detecting sulfate ions and metal cations. It forms a colored complex with excess barium ions in titration methods, transitioning from yellow to pink at the endpoint (Equation 5-1) . Its applications span neutral, acidic, and basic media, enabling the quantification of thorium (Th), zirconium (Zr), lithium (Li), and sulfur dioxide (SO₂) in environmental and industrial samples . The compound’s specificity arises from its azo group and sulfonic acid moieties, which facilitate selective binding to target ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THORIN SODIUM involves the diazotization of 2-arsonophenylamine followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The reaction conditions are carefully monitored to maintain the quality and yield of the final product. Purification steps, such as recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Metal Ion Complexation
Thorin sodium forms stable colored complexes with various metal ions through chelation, enabling quantitative spectrophotometric analyses:
The complexation mechanism involves:
-
Sulfonate groups coordinating through oxygen atoms
-
Azo nitrogen participating in electron sharing
Acid-Base Reactions
Thorin exhibits three distinct protonation states influencing its reactivity:
Equilibrium Stages
-
Acidic form (H₄L⁰):
-
Intermediate form (H₃L⁻):
-
Basic form (HL³⁻):
Protein Interaction Dynamics
Studies using cyclic voltammetry reveal Thorin's supramolecular binding with human serum albumin (HSA):
Parameter | Value | Method |
---|---|---|
Binding Constant (K) | 1.15×10⁹ M⁻¹ | CV at Hg electrode |
Binding Ratio (Thorin:HSA) | 2:3 | Stoichiometric analysis |
ΔIₚ Reduction | 38-42% | 2nd derivative LS Voltammetry |
Key interaction characteristics:
-
Electrostatic forces dominate binding (ΔIₚ″ decreases 64% with 0.5M NaCl)
-
Forms electrochemically inactive complexes
Redox Behavior
Electrochemical reduction on mercury electrodes follows an irreversible 2e⁻/2H⁺ mechanism:
Key electrochemical parameters:
-
Peak potential (Eₚ): -0.49 V vs SCE
-
Scan rate dependence: Linear Ip vs ν (100-900 mV/s)
Sulfate Determination Protocol
-
Reaction Sequence:
-
Optimized Conditions:
-
pH: 3.0-3.5 (HClO₄ buffer)
-
Thorin conc.: 0.15 mM
-
Linear range: 0.1-2.5 mg S/L
-
Lithium Quantification Method
-
Complex Formation:
-
Kinetic Profile:
-
98% completion in 30 minutes
-
Temperature sensitivity: ΔA=0.015/°C (20-37°C)
-
These reaction systems demonstrate this compound's versatility in analytical chemistry, particularly benefiting environmental monitoring (sulfate) and therapeutic drug monitoring (lithium). Recent advances focus on enhancing its selectivity through structural derivatives while maintaining the core reactivity profile .
Scientific Research Applications
Analytical Chemistry
Detection and Quantification of Metal Ions
Thorin sodium is primarily utilized as a reagent for the detection and quantification of metal ions, especially lithium. A notable study demonstrated its efficacy in measuring lithium concentrations in human saliva through spectrophotometric methods. The maximum absorbance wavelength for the lithium-Thorin complex was established at 480 nm, allowing for accurate quantification even in complex biological matrices such as saliva .
Table 1: Spectrophotometric Characteristics of Lithium-Thorin Complex
Parameter | Value |
---|---|
Maximum Absorbance Wavelength | 480 nm |
Reaction Time | 30 minutes |
Mean Error | 0.04 mEq/L |
Standard Deviation | 0.14 mEq/L |
This method not only provides a non-invasive means to monitor lithium levels but also addresses interference from proteins and electrolytes by using saliva as both the test sample and the blank .
Biological Applications
Monitoring Lithium Therapy
This compound's role extends into clinical settings, particularly in monitoring patients undergoing lithium therapy for bipolar disorder. The ability to measure lithium levels accurately is crucial for preventing toxicity and ensuring therapeutic efficacy. The aforementioned study highlighted that the lithium-Thorin method could effectively track changes in saliva lithium concentrations in response to dosage adjustments .
Case Study: Patient Monitoring
A case study involving a hospitalized patient undergoing lithium treatment illustrated the practical application of this compound. Saliva samples were collected over several days, demonstrating a clear correlation between administered doses and measured saliva lithium levels, thus confirming the method's reliability for clinical monitoring .
Research Insights
Comparative Studies on Detection Methods
Comparative studies have evaluated this compound against other detection methods for lithium, such as atomic absorption spectroscopy (AAS). While AAS is often considered the gold standard, the spectrophotometric method using Thorin offers advantages in terms of speed and ease of use, particularly in point-of-care settings where rapid results are necessary .
Mechanism of Action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group and the sulfonic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods. The molecular targets include various metal ions, and the pathways involved are primarily related to the coordination chemistry of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thorin Sodium vs. Thoron (Disulfonic Acid Form of Thorin)
Key Differences :
- Thoron’s structural modification enhances its affinity for lithium in basic media, whereas this compound’s versatility allows cross-medium applications.
- This compound is preferred for sulfate titration due to its distinct color change and stability in neutral pH , while Thoron is reserved for alkaline systems.
This compound vs. Sodium Lignin Sulfonate
Key Differences :
- Sodium Lignin Sulfonate lacks the precision of this compound in analytical applications but is safer and more cost-effective for bulk industrial use.
This compound vs. Warfarin Sodium
Key Differences :
- Warfarin Sodium’s biological activity contrasts with this compound’s role as a non-pharmacological reagent.
Research Findings and Data
Sensitivity in Sulfate Detection
- This compound achieves a detection limit of 0.1 ppm SO₄²⁻ in water samples via barium perchlorate titration, outperforming gravimetric methods .
- Comparative studies show Thoron has 10% higher sensitivity for Li⁺ but cannot substitute this compound in sulfate assays due to pH limitations .
Stability and Interference
Biological Activity
Thorin sodium, also known as 0-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzene-arsonic acid disodium salt, is a chromogenic reagent primarily used for the spectrophotometric determination of lithium in biological samples. This compound exhibits notable biological activity, particularly in its interactions with lithium and its implications in various biochemical assays. This article delves into the biological activity of this compound, supported by detailed research findings and case studies.
This compound is a synthetic dye that forms a complex with lithium ions, allowing for colorimetric detection. The mechanism involves the chelation of lithium by Thorin, resulting in a distinct shift in absorbance spectra, which can be quantitatively measured using spectrophotometry. The maximum absorbance wavelength for the lithium-Thorin complex is typically around 480 nm .
Table 1: Absorbance Characteristics of Lithium-Thorin Complex
Lithium Concentration (mEq/L) | Absorbance at 480 nm |
---|---|
0 | 1.449 |
2.48 | Varies (dependent on concentration) |
Biological Applications and Case Studies
This compound's primary application lies in its ability to measure lithium levels in human saliva, which is significant for monitoring therapeutic levels in patients with bipolar disorder and other mood disorders. Research has shown that the lithium concentration in saliva is often about twice that found in blood, providing a non-invasive method for monitoring lithium therapy .
Case Study: Spectrophotometric Measurement of Lithium
In a study conducted to evaluate the feasibility of using Thorin for measuring lithium levels in human saliva, researchers found that the reaction between lithium and Thorin reaches completion within approximately 30 minutes. The study established a calibration curve that correlated saliva lithium concentrations with absorbance values, demonstrating the reliability of Thorin as a chromogenic reagent for this purpose .
Biological Activity Related to Sodium Levels
Recent studies have also explored the effects of high-sodium diets on biological systems, highlighting potential interactions with compounds like this compound. For instance, a study indicated that high-sodium diets could lead to significant changes in cerebrovascular health, including neuronal damage and altered vascular density . While this does not directly involve this compound, it underscores the importance of understanding how sodium levels interact with various biological reagents.
Q & A
Basic Research Questions
Q. What is the chemical mechanism of Thorin Sodium as an indicator in sulfate titration?
this compound (l-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium salt) acts as a metallochromic indicator in sulfate quantification. During titration with barium perchlorate, sulfate ions form insoluble barium sulfate (BaSO₄). Excess barium ions react with this compound, producing a color change from yellow to pink due to the formation of a barium-thorin complex (Equation 1). This endpoint is pH-sensitive and requires buffered conditions (pH 2.5–3.5) to avoid interference from carbonate or hydroxide ions .
Reaction Stage | Chemical Process | Visual Indicator |
---|---|---|
Initial | Ba²⁺ + SO₄²⁻ → BaSO₄↓ | Yellow (free Thorin) |
Endpoint | Ba²⁺ + Thorin → Ba-Thorin complex | Pink |
Q. How to prepare and standardize this compound solutions for analytical use?
- Preparation : Dissolve 0.2 g this compound in 100 mL deionized water. Filter to remove particulates.
- Standardization : Titrate against a certified sulfate standard (e.g., Na₂SO₄) using barium perchlorate. Validate via gravimetric analysis of BaSO₄ precipitates. Adjust pH with perchloric acid to stabilize the endpoint .
- Storage : Keep in amber bottles at 4°C to prevent photodegradation. Re-standardize monthly.
Q. What are the critical parameters affecting endpoint determination in this compound-based titrations?
- pH Control : Maintain pH 2.5–3.5 using HClO₄ or NH₄OH. Higher pH causes Ba(OH)₂ precipitation; lower pH risks incomplete sulfate binding.
- Ionic Strength : High chloride or nitrate concentrations mask the endpoint. Pre-treat samples with ion-exchange resins if necessary.
- Temperature : Conduct titrations at 20–25°C; deviations >5°C alter reaction kinetics .
Advanced Research Questions
Q. How to resolve discrepancies in sulfate quantification when using this compound in complex matrices (e.g., fossil fuel emissions)?
- Interference Testing : Screen for competing anions (e.g., phosphate, silicate) via spiked recovery experiments. Use masking agents like EDTA for cations (Ca²⁺, Mg²⁺).
- Matrix-Specific Calibration : Develop calibration curves using matrices mimicking sample composition (e.g., synthetic flue gas condensate).
- Statistical Validation : Apply ANOVA to compare results with alternative methods (e.g., ion chromatography). Discrepancies >5% warrant re-evaluation of matrix effects .
Q. What strategies optimize this compound’s stability under varying environmental conditions?
- Photostability : Use UV-opaque containers and minimize exposure to light during titration.
- Thermal Degradation : Store solutions at 4°C; avoid freeze-thaw cycles.
- Chemical Stability : Add 0.01% sodium azide to inhibit microbial growth. Monitor absorbance at 520 nm weekly for signs of degradation .
Q. How to integrate this compound titration with spectroscopic validation techniques?
- Hybrid Workflow : Post-titration, analyze aliquots via UV-Vis spectroscopy (λmax = 520 nm) to quantify residual Thorin-barium complexes.
- Data Correlation : Use linear regression to correlate titration endpoints with spectroscopic absorbance values. This dual-method approach reduces false positives in low-sulfate samples (<10 ppm) .
Q. Methodological Considerations for Data Contradiction Analysis
- Case Study : If sulfate levels in water samples differ between Thorin titration and ICP-OES:
Properties
IUPAC Name |
4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O10S2/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKLMRIZCRVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13AsN2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059624 | |
Record name | Thoron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red hygroscopic powder; [Acros Organics MSDS] | |
Record name | Thorin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
132-33-2 | |
Record name | Thoron (reagent) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thoron (reagent) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-(2-arsonophenyl)diazenyl]-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thoron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thorin free acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622F4KNW84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.